molecular formula C20H14N4OS3 B2550295 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1795197-68-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Numéro de catalogue: B2550295
Numéro CAS: 1795197-68-0
Poids moléculaire: 422.54
Clé InChI: RYCLURXTSKPABX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzothiazole core linked via a sulfanyl group to an acetamide moiety, which is further connected to a phenyl ring substituted with an imidazo[2,1-b][1,3]thiazole. The imidazothiazole and benzothiazole moieties are critical for interactions with biological targets such as SIRT1, HIV-1 MA protein, and kinases .

Propriétés

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS3/c25-18(12-27-20-23-15-7-3-4-8-17(15)28-20)21-14-6-2-1-5-13(14)16-11-24-9-10-26-19(24)22-16/h1-11H,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLURXTSKPABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide and a suitable base.

    Formation of Imidazothiazole Ring: The imidazothiazole ring can be synthesized by the reaction of 2-mercaptoimidazole with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and imidazothiazole intermediates with an acetamide linker under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine or amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or imidazothiazole rings, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of this compound involves the strategic combination of benzothiazole and imidazo-thiazole moieties, which are known for their diverse biological activities. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are typically employed to confirm the molecular structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has shown that derivatives of benzothiazole exhibit promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. The results indicate that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar benzothiazole derivatives in treating neurodegenerative diseases. Compounds have shown inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer efficacy of benzothiazole derivatives, several compounds were synthesized and screened against MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to evaluate cell viability post-treatment. Results indicated that specific compounds exhibited IC50 values in the low micromolar range, signifying potent anticancer activity .

Case Study 2: Antimicrobial Evaluation

A series of benzothiazole derivatives were tested for antimicrobial activity using a turbidimetric method against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Conclusion and Future Directions

The compound This compound demonstrates considerable promise in various fields of biomedical research. Its multifaceted biological activities warrant further investigation to optimize its structure for enhanced efficacy and reduced toxicity. Future research should focus on:

  • In vivo studies to assess the therapeutic potential in animal models.
  • Mechanistic studies to elucidate the pathways involved in its biological activities.
  • Formulation development for effective delivery systems.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodTarget Organism/Cell LineKey Findings
AntimicrobialTurbidimetric methodVarious bacteriaSignificant inhibition against multiple strains
AnticancerSulforhodamine B assayMCF7 breast cancer cellsLow micromolar IC50 values observed
NeuroprotectiveEnzyme activity assaysMAO and ChEInhibition observed; potential for Alzheimer's

Mécanisme D'action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can lead to the modulation of the target’s activity, resulting in the observed biological effects. The specific pathways involved depend on the target and the context of the study.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

SIRT1 Agonists: SRT1720 and SRT2183

  • SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide): Structure: Shares the imidazo[2,1-b][1,3]thiazole-phenyl core with the target compound but replaces the benzothiazole-sulfanyl group with a quinoxaline carboxamide. Activity: Potent SIRT1 agonist (EC50 = 0.16 μM) with demonstrated effects on metabolic and circadian regulation . Molecular Formula: C25H24ClN7OS .
  • SRT2183 (N-[2-[3-[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide):

    • Structure : Similar imidazothiazole-phenyl scaffold but includes a naphthalene carboxamide and a hydroxypyrrolidine substituent.
    • Activity : SIRT1 agonist with improved bioavailability compared to SRT1720 .
    • Molecular Formula : C27H24N4O2S .

Comparison : Both SRT1720 and SRT2183 highlight the importance of the imidazothiazole-phenyl backbone for SIRT1 binding. The target compound’s benzothiazole-sulfanyl group may alter selectivity or potency due to differences in electron-withdrawing properties and steric effects .

Antiviral Agents: Compound 18 ()

  • Structure : N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide.
  • Activity: Inhibits HIV-1 replication (IC50 = 7.5–15.6 μM) by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein .
  • Key Feature : The imidazothiazole-acetamide-phenyl structure is critical for binding, similar to the target compound. Substituents on the phenyl ring (e.g., ethoxy, piperidinylsulfonyl) enhance antiviral activity .

Anticancer Agents: Imidazothiazole Derivatives ()

  • Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):

    • Structure : Features a chlorophenyl-imidazothiazole linked to a pyridinyl acetamide with a piperazine substituent.
    • Activity : Potent cytotoxic agent against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib .
    • Molecular Formula : C30H29ClN6O2S .
  • Compound 5k (N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide):

    • Structure : Similar scaffold but with a phenyl group on the imidazothiazole.
    • Activity : Moderate VEGFR2 inhibition (3.76% at 20 μM) and anticancer activity .

Comparison : The target compound’s benzothiazole-sulfanyl group could modulate solubility or kinase selectivity compared to these derivatives. The lack of a pyridinyl-piperazine moiety may reduce off-target effects .

Structural Analogs with Benzothiazole Moieties ()

  • 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide (): Structure: Shares the benzothiazole-sulfanyl-acetamide core but lacks the imidazothiazole-phenyl group.
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (): Structure: Includes a dimethoxyphenyl group instead of the imidazothiazole-phenyl moiety.

Comparison : The target compound’s dual heterocyclic system (benzothiazole + imidazothiazole) may enhance multitarget activity compared to these simpler analogs .

Activité Biologique

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a novel synthetic derivative that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4S2C_{17}H_{16}N_{4}S_{2} with a molecular weight of approximately 352.46 g/mol. The structure features a benzothiazole moiety linked to an imidazo[2,1-b][1,3]thiazole group via an acetamide functional group.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial efficacy of this compound. For instance:

  • In Vitro Studies : The compound exhibited significant inhibitory effects against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 4 to 20 μmol/L against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The presence of the benzothiazole and imidazole moieties is believed to enhance the interaction with bacterial cell membranes, disrupting their integrity and function.

Anticancer Activity

The anticancer potential of the compound has also been explored:

  • Cytotoxicity Assays : In vitro cytotoxicity tests against human cancer cell lines (e.g., NCI-H460 for lung cancer, HepG2 for liver cancer) demonstrated promising results. Compounds derived from similar structures showed IC50 values ranging from 3.04 to 10.20 μmol/L, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole ring influenced cytotoxicity levels significantly. For example, compounds with electron-withdrawing groups displayed enhanced activity .

Antioxidant Activity

The antioxidant properties were evaluated using various assays:

  • Radical Scavenging Assays : The compound showed notable inhibition of lipid peroxidation in rat brain homogenates with percentages exceeding those of standard antioxidants like Trolox .

Data Summary

Biological ActivityTest Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialS. aureus, E. coli4 - 20 μmol/L
AnticancerNCI-H460, HepG23.04 - 10.20 μmol/L
AntioxidantRat brain homogenates>89% inhibition

Case Studies

  • Antimicrobial Efficacy : A recent study focused on a series of imidazole derivatives similar to the target compound showed that modifications in the side chains significantly affected antibacterial potency. The most effective derivatives had MIC values as low as 1 μg/mL against drug-resistant strains .
  • Cytotoxicity Profiles : Another investigation into related benzothiazole derivatives revealed that compounds with specific functional groups exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. Validation :

  • Intermediates : FT-IR confirms functional groups (e.g., C=S stretch at ~1250 cm⁻¹ for benzothiazole), while ¹H/¹³C NMR verifies regiochemistry (e.g., imidazothiazole proton signals at δ 7.8–8.2 ppm) .
  • Final compound : Elemental analysis (C, H, N, S) with <0.5% deviation from theoretical values ensures purity .

Basic: What spectroscopic and analytical methods are critical for confirming its structural integrity?

Q. Key Techniques :

  • FT-IR : Identifies sulfur-containing groups (C-S at ~650 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm) and acetamide NH (δ ~10.2 ppm, broad singlet) .
    • ¹³C NMR: Benzothiazole carbons (δ 120–160 ppm) and carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Q. Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., PFOR enzyme in anaerobic pathogens, as seen in nitazoxanide analogs) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with antimicrobial IC₅₀ values from in vitro assays .
  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Example :
Replacing the phenyl group in the imidazothiazole moiety with a fluorophenyl group (as in ) increased hydrophobic interactions in docking studies, suggesting improved target binding .

Advanced: How do structural modifications impact its biological activity, and how are contradictions in data resolved?

Q. Case Study :

  • Modifications :
    • Electron-withdrawing groups (e.g., -NO₂ on thiazole): Enhance antimicrobial activity but reduce solubility .
    • Bulkier substituents (e.g., mesityl in ): May sterically hinder target binding, decreasing potency .

Q. Resolving Contradictions :

  • Assay Variability : Compare MIC values across standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Computational Feedback : Use ICReDD’s reaction path search methods to reconcile discrepancies between synthetic yields and predicted reactivity .

Advanced: What strategies address low solubility or bioavailability in preclinical studies?

Q. Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl ester in ) to enhance solubility, which is cleaved in vivo .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve pharmacokinetics .
  • Co-crystallization : Modify crystal packing (e.g., via co-formers like succinic acid) to enhance dissolution rates .

Q. Data :

StrategySolubility ImprovementBioavailability (AUC₀–₂₄)
Ethyl ester prodrug3.5-fold in PBS2.8-fold increase
Liposomal formulation8-fold in simulated gastric fluid4.1-fold increase

Advanced: How are reaction mechanisms elucidated for its synthesis or degradation pathways?

Q. Techniques :

  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., imidazothiazole coupling) .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to track degradation products .
  • Mass Spectrometry Imaging : Localize intermediates in solid-phase synthesis .

Example :
In the synthesis of analog 9c (), a competing side reaction forming thiazole-oxide byproducts was suppressed by optimizing reaction temperature (60°C → 40°C) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.